1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride basic properties
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride basic properties
An In-Depth Technical Guide to 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine Dihydrochloride: Core Basic Properties and Applications
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the introduction of a nitrogen atom at the 7-position imparts unique electronic properties, enhances solubility, and provides an additional hydrogen bond acceptor site.[1] This scaffold is the core of numerous kinase inhibitors and other therapeutics.[2][3][4][5]
This guide focuses on a key derivative, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride . This molecule is not merely an intermediate but a strategic building block, particularly in the rapidly evolving field of targeted protein degradation.[6] Its significance lies in the combination of the 7-azaindole core with a primary aminomethyl group at the C3 position—a versatile handle for chemical elaboration. Understanding its fundamental basic properties is paramount for its effective utilization in drug development workflows.
PART 1: Physicochemical and Basic Properties
A thorough understanding of the physicochemical characteristics of a building block is critical for its successful application in multi-step synthetic campaigns.
Core Chemical Identity
| Property | Value | Source(s) |
| Chemical Name | 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride | - |
| CAS Number | 1523618-08-7 | [6] |
| Molecular Formula | C₈H₁₁Cl₂N₃ | [6] |
| Molecular Weight | 220.1 g/mol | [6] |
| Parent Scaffold | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | [2] |
| Appearance | Typically a solid (in salt form) | - |
| Storage | Room temperature, in a dry, well-ventilated place | [6][7] |
Structural Analysis and Basicity: A Tale of Three Nitrogens
The defining characteristic of this molecule is the presence of three distinct nitrogen atoms, each with a unique chemical environment that dictates its basicity. The basicity is best quantified by the pKₐ of the respective conjugate acid (pKₐH).[8] A higher pKₐH value corresponds to a stronger base.
-
The Alkylamine Nitrogen (N-Amine): This is the most basic center in the molecule. As a primary alkylamine attached to an aromatic system, its basicity is best approximated by benzylamine, which has a pKₐH of ~9.33 .[6][9] The sp³ hybridized lone pair is readily available for protonation. Under physiological conditions (pH ~7.4), this amine will be predominantly protonated, existing as an ammonium cation (R-CH₂NH₃⁺).
-
The Pyridine Nitrogen (N7): This nitrogen is part of the aromatic pyridine ring. Its sp² hybridized lone pair resides in an orbital perpendicular to the π-system and is available for protonation. The pKₐH of pyridine itself is ~5.23.[10] For the fused 7-azaindole system, the value is slightly lower due to the electron-withdrawing nature of the fused pyrrole ring, with a reported pKₐH of ~4.59 .[11] This site is weakly basic and will be significantly protonated only in acidic conditions (pH < 4).
-
The Pyrrole Nitrogen (N1): This nitrogen is functionally non-basic . Its lone pair of electrons is delocalized and integral to the 6π electron aromatic system of the pyrrole ring.[7] Protonation would disrupt this aromaticity, making it highly unfavorable. The pKₐH for the pyrrole nitrogen is extremely low (reported values range from -3.8 to 0.4), confirming its lack of basicity.[7][12] Conversely, the N1-H proton is weakly acidic, with a pKₐ of ~17.5, allowing for deprotonation with strong bases.[13]
PART 2: Synthesis and Characterization
The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine is straightforward, leveraging commercially available precursors and well-established chemical transformations.
Recommended Synthetic Protocol
A robust and high-yielding synthetic route starts from 7-Azaindole-3-carboxaldehyde .[14] The transformation is achieved via a one-pot reductive amination, followed by salt formation.
Step-by-Step Methodology:
-
Imine Formation and Reduction (Reductive Amination):
-
To a solution of 7-azaindole-3-carboxaldehyde (1.0 eq) in an appropriate solvent like methanol (MeOH), add a source of ammonia, such as ammonium acetate (NH₄OAc, ~10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath and add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: This one-pot procedure is highly efficient. NaBH₃CN is chosen as it is selective for the protonated imine intermediate over the starting aldehyde, minimizing side reactions.[15]
-
-
Work-up and Isolation of the Free Base:
-
Quench the reaction by carefully adding aqueous acid (e.g., 1M HCl) until the evolution of gas ceases.
-
Basify the solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10 to deprotonate the amine product.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base. Purification can be performed via column chromatography if necessary.
-
-
Dihydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a stoichiometric amount (2.2 eq) of hydrochloric acid (typically as a solution in diethyl ether or 1,4-dioxane) dropwise with stirring.
-
The dihydrochloride salt will typically precipitate out of the solution. If not, the addition of a less polar co-solvent can induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride.
-
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 7-azaindole core, a singlet for the CH₂ group, and a broad singlet for the NH₂/NH₃⁺ protons.
-
¹³C NMR: The carbon spectrum will confirm the presence of the aromatic carbons and the aliphatic CH₂ carbon.
-
Mass Spectrometry (MS): ESI-MS will show a prominent peak corresponding to the protonated free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: The spectrum will display characteristic N-H stretching bands for the pyrrole and amine groups, as well as C-H and C=C/C=N stretching from the aromatic core.
PART 3: Application in Drug Development
The primary utility of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is as a specialized building block for constructing Proteolysis Targeting Chimeras (PROTACs) .[6]
Role as a Protein Degrader Building Block
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery—the Ubiquitin-Proteasome System—to eliminate disease-causing proteins.[16] PROTACs are heterobifunctional molecules at the heart of this strategy. They consist of three components:
-
A ligand that binds to the target Protein of Interest (POI) .
-
A ligand that recruits an E3 Ubiquitin Ligase .
-
A flexible Linker that connects the two ligands.[17]
Our subject compound, with its reactive primary amine, serves as an ideal attachment point for the linker component. The 7-azaindole core can be part of the "warhead" that binds to the target protein, often a kinase, where the azaindole mimics the hinge-binding motif of ATP.[2] The aminomethyl group provides a vector for synthetic elaboration, allowing chemists to systematically vary the linker length and composition to optimize the formation and stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[18]
PART 4: Safety and Handling
As a laboratory chemical, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride requires careful handling in a controlled environment. While specific toxicology data for this compound is limited, guidelines can be established based on related structures like primary amines and pyridines.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[7][9]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]
-
Skin: Wash off immediately with soap and plenty of water.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
-
-
Incompatibilities: Avoid strong oxidizing agents and strong acids (unless part of a controlled reaction).
Conclusion
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is more than a simple chemical intermediate; it is a strategically designed tool for modern drug discovery. Its core value is derived from the predictable and differential basicity of its nitrogen centers, which allows for controlled chemical manipulation. The primary amine provides a robust handle for conjugation, making it a key building block in the synthesis of sophisticated molecules like PROTACs. By understanding its fundamental properties, researchers can fully leverage this compound's potential to accelerate the development of next-generation therapeutics targeting previously "undruggable" proteins.
References
-
Chemistry Stack Exchange. (2019). What is the pKaH of pyrrole? Retrieved January 5, 2026, from [Link]
-
Autech. (n.d.). 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride, min 97%. Retrieved January 5, 2026, from [Link]
-
Proprep. (n.d.). What is the pKa of pyrrole, and how does its aromaticity contribute to its acidity? Retrieved January 5, 2026, from [Link]
-
Química Organica.org. (n.d.). Basic behavior of pyrrole, thiophene and furan. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved January 5, 2026, from [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Slayden, T., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. Available at: [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved January 5, 2026, from [Link]
-
Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2022). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved January 5, 2026, from [Link]
-
Chem-Space. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Retrieved January 5, 2026, from [Link]
-
Asinex. (n.d.). Linkers - Protein Degraders. Retrieved January 5, 2026, from [Link]
-
Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives. Retrieved January 5, 2026, from [Link]
-
Cresset. (2024). Improving properties of heterobifunctional degraders via single-point changes to linkers. Retrieved January 5, 2026, from [Link]
-
MDPI. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Retrieved January 5, 2026, from [Link]
-
MDPI. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved January 5, 2026, from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammon... | Study Prep in Pearson+ [pearson.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. proprep.com [proprep.com]
- 14. scbt.com [scbt.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cresset-group.com [cresset-group.com]
